N,4-dimethylpyridin-2-amine
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Overview
Description
N,4-Dimethylpyridin-2-amine is a derivative of pyridine, characterized by the presence of two methyl groups attached to the nitrogen atom and the fourth carbon atom of the pyridine ring. This compound is of significant interest due to its unique chemical properties and its utility in various chemical reactions and industrial applications.
Mechanism of Action
Target of Action
N,4-Dimethylpyridin-2-amine (DMAP) is a derivative of pyridine and is primarily used as a catalyst in organic synthesis . Its primary targets are organic compounds that require catalysis for reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams, and many more .
Mode of Action
DMAP is a nucleophilic catalyst, meaning it donates electron pairs to form a bond. It is more basic than pyridine due to the resonance stabilization from the NMe2 substituent . In the case of esterification with acetic anhydrides, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. The alcohol then adds to the acetylpyridinium, and elimination of pyridine forms an ester .
Biochemical Pathways
DMAP is used as a catalyst in the synthesis of indoles via Fischer indole synthesis and 1H-tetrazoles via click chemistry . These reactions are part of larger biochemical pathways in organic synthesis. The exact downstream effects would depend on the specific reactions and compounds involved.
Pharmacokinetics
Its adme properties would be influenced by factors such as its chemical structure, solubility, and stability .
Result of Action
The result of DMAP’s action is the facilitation of various organic reactions. It acts as a catalyst, speeding up reactions without being consumed in the process. This leads to the synthesis of various organic compounds, including indoles and 1H-tetrazoles .
Action Environment
The action of DMAP can be influenced by environmental factors such as temperature and solvent. For example, DMAP-based ionic liquids have been used as catalysts under a solvent-free environment . Moreover, thermal studies of DMAP-ILs have been carried out to determine their stability for temperature-dependent reactions .
Biochemical Analysis
Biochemical Properties
N,4-dimethylpyridin-2-amine is known for its role in biochemical reactions, particularly as a catalyst in organic syntheses It interacts with various enzymes and proteins to facilitate these reactions
Molecular Mechanism
The molecular mechanism of this compound is primarily related to its role as a catalyst in organic syntheses It’s believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: N,4-Dimethylpyridin-2-amine can be synthesized through the amination of 2-halopyridines with dimethylamine. This method involves the reaction of 2-chloropyridine with dimethylamine under controlled conditions to yield the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale reactions using similar methodologies. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of catalysts and specific temperature and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: N,4-Dimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
N,4-Dimethylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in esterification and amide formation reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Comparison with Similar Compounds
N,N-Dimethylpyridin-4-amine: Another derivative of pyridine with similar catalytic properties.
4-Dimethylaminopyridine: Widely used as a nucleophilic catalyst in organic synthesis.
Uniqueness: N,4-Dimethylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other dimethylaminopyridine derivatives. Its position of substitution on the pyridine ring influences its electronic properties and, consequently, its behavior in chemical reactions.
Biological Activity
N,4-Dimethylpyridin-2-amine, a member of the pyridine family, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological properties, synthesis, and implications in medicinal chemistry.
Chemical Structure and Properties
This compound features a pyridine ring substituted with two methyl groups at the nitrogen and the 4th position. Its molecular formula is C7H10N2, with a molecular weight of approximately 134.17 g/mol. The compound's structure allows for various reactivity patterns, making it a valuable scaffold in drug design.
Biological Activities
Research has identified several biological activities associated with this compound and its derivatives:
- Antimicrobial Activity : Several studies have indicated that compounds related to this compound exhibit antimicrobial properties against various pathogens. For instance, derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition : this compound has been studied for its potential as an inhibitor of key enzymes involved in disease processes. Its derivatives have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's .
- Anti-inflammatory Effects : Compounds derived from this compound have demonstrated anti-inflammatory properties in various in vitro and in vivo models. This activity is particularly relevant for developing treatments for chronic inflammatory conditions .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Alkylation of Pyridine : One common approach involves the alkylation of pyridine with dimethylamine under basic conditions.
- Multi-step Synthesis : Advanced synthetic routes may involve multiple steps, including oxidation and reduction processes to achieve the desired functionalization.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 32 | Staphylococcus aureus |
Standard Antibiotic | 16 | Staphylococcus aureus |
This compound | 64 | Escherichia coli |
Standard Antibiotic | 32 | Escherichia coli |
Case Study 2: Neuroprotective Effects
In a neuroprotection study involving animal models of Alzheimer's disease, derivatives of this compound were shown to improve cognitive function by inhibiting AChE activity. Behavioral tests indicated enhanced memory retention compared to control groups.
Properties
IUPAC Name |
N,4-dimethylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-3-4-9-7(5-6)8-2/h3-5H,1-2H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWNIYRWGATTDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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